molecular formula C23H20N2O7 B10902769 2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate

2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate

Cat. No.: B10902769
M. Wt: 436.4 g/mol
InChI Key: WTTRUBICDWFROZ-UHFFFAOYSA-N
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Description

2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzoyloxy group, a pyrimidinyl group, and a tetrahydrofuran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate typically involves multiple steps. One common method includes the esterification of a suitable precursor with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzoyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl dibenzoate
  • 2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-3,4-dihydroxytetrahydrofuran

Uniqueness

2-[(Benzoyloxy)methyl]-5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-3-furanyl benzoate stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H20N2O7

Molecular Weight

436.4 g/mol

IUPAC Name

[3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H20N2O7/c26-19-11-12-25(23(29)24-19)20-13-17(32-22(28)16-9-5-2-6-10-16)18(31-20)14-30-21(27)15-7-3-1-4-8-15/h1-12,17-18,20H,13-14H2,(H,24,26,29)

InChI Key

WTTRUBICDWFROZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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